Amidepsine B -

Amidepsine B

Catalog Number: EVT-1583520
CAS Number:
Molecular Formula: C28H27NO11
Molecular Weight: 553.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Amidepsine B is a natural product found in Humicola with data available.
Overview

Amidepsine B is a complex organic compound belonging to a class of natural products known as depsipeptides, which are characterized by the presence of both ester and amide bonds. This compound is notable for its unique structural features and potential biological activities. It is primarily derived from fungal sources, specifically from species of the genus Aspergillus.

Source

Amidepsine B was first isolated from a strain of Aspergillus fungi. The isolation process typically involves fermentation of the fungal cultures, followed by extraction and purification techniques such as chromatography. The compound has garnered interest due to its bioactive properties, which include antimicrobial and anticancer activities .

Classification

Amidepsine B can be classified as a depsipeptide due to its structural composition, which includes amino acid residues linked through both peptide bonds and ester linkages. It is part of a broader group of compounds known for their diverse pharmacological effects, particularly in the field of medicinal chemistry.

Synthesis Analysis

Methods

The total synthesis of Amidepsine B has been achieved through various synthetic routes. One notable method involves the use of solid-phase peptide synthesis techniques, allowing for the assembly of its complex structure in a stepwise manner. This method is advantageous for producing high-purity compounds with precise control over stereochemistry .

Technical Details

The synthesis typically begins with the preparation of protected amino acids, which are sequentially coupled to form the desired peptide backbone. Protecting groups are used to prevent unwanted reactions during synthesis. The final steps often involve deprotection and cyclization to yield the mature depsipeptide structure. Key reactions include:

  • Peptide Bond Formation: Utilizing coupling reagents such as DIC (diisopropylcarbodiimide) or HATU (hexafluoro phosphonium hexafluorophosphate).
  • Cyclization: Achieved through intramolecular reactions that form the cyclic structure characteristic of depsipeptides.
Molecular Structure Analysis

Structure

The molecular structure of Amidepsine B consists of a cyclic framework that includes gyropholic acid and alanine moieties. Its chemical formula is C₁₈H₃₃N₃O₅S, indicating a relatively complex arrangement featuring multiple functional groups.

Data

  • Molecular Weight: Approximately 385.54 g/mol.
  • Structural Features: The compound exhibits a tricyclic structure with specific stereochemical configurations that are crucial for its biological activity .
Chemical Reactions Analysis

Reactions

Amidepsine B participates in several chemical reactions that can be exploited for further modifications or derivatizations:

  • Hydrolysis: Under acidic or basic conditions, Amidepsine B can undergo hydrolysis, breaking down into its constituent amino acids and other fragments.
  • Reduction: The presence of carbonyl groups allows for reduction reactions, potentially altering its biological activity.

Technical Details

These reactions are typically conducted under controlled conditions to maintain stability and yield high-purity products. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor reaction progress and product characterization .

Mechanism of Action

Process

The mechanism of action of Amidepsine B is not fully elucidated but is believed to involve interactions with cellular targets that disrupt normal cellular functions, leading to cytotoxic effects in cancer cells. Preliminary studies suggest that it may inhibit specific enzymes involved in lipid metabolism, thereby affecting cell proliferation.

Data

Research indicates that Amidepsine B exhibits selective toxicity towards certain cancer cell lines while sparing normal cells, highlighting its potential as an anticancer agent. Further studies are needed to clarify its precise molecular targets and pathways involved in its bioactivity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide; limited solubility in water.

Chemical Properties

Relevant analyses indicate that Amidepsine B exhibits significant stability under physiological conditions, making it a candidate for further pharmacological development .

Applications

Amidepsine B has several potential applications in scientific research:

  • Antimicrobial Agent: It shows promise against various bacterial strains, making it a candidate for antibiotic development.
  • Anticancer Research: Its selective cytotoxicity towards cancer cells positions it as a valuable compound in oncology research.
  • Biochemical Studies: Used in studies investigating lipid metabolism and enzyme inhibition mechanisms.
Introduction to Amidepsine B: Discovery and Pharmacological Significance

Historical Context of Amidepsine Isolation from Fungal Strains Humicola spp.

Amidepsine B was first isolated in 1995 from the soil-derived filamentous fungus Humicola sp. FO-2942 during targeted screening for diacylglycerol acyltransferase (DGAT) inhibitors. This discovery emerged from systematic fermentation studies showing that Humicola spp. produce structurally unique metabolites with lipid-modulating activities [7] [9]. Initial purification employed solvent extraction followed by multistep chromatography, yielding four related compounds designated amidepsines A-D [7]. Among these, amidepsine B demonstrated exceptional potency in preliminary DGAT inhibition assays, driving further research interest [9].

Subsequent investigations revealed strain-specific production variations. Humicola sp. FO-5969, isolated from a separate geographical location, produced amidepsine E—a structural analog exhibiting reduced DGAT inhibition compared to amidepsine B [1]. Crucially, optimization of fermentation conditions significantly enhanced yields. Shifting from shaken to static fermentation cultures increased amidepsine B production by 65- to 480-fold, facilitating larger-scale isolation for structural and biological studies [4]. This yield enhancement proved pivotal for enabling comprehensive pharmacological characterization.

Table 1: Key Amidepsines Isolated from Humicola spp.

CompoundProducing StrainDiscovery YearStructural Features
Amidepsine AHumicola sp. FO-29421995L-Alanine conjugate, methylated resorcinol rings
Amidepsine BHumicola sp. FO-29421995L-Alanine conjugate, mixed hydroxylation/methoxylation
Amidepsine CHumicola sp. FO-29421995L-Valine conjugate
Amidepsine DHumicola sp. FO-294219952,4-di-O-methylgryphoric acid core
Amidepsine EHumicola sp. FO-59691996Structural variant with altered acylation
Amidepsines F-IHumicola sp. FO-29422010Glycosylated congeners (reduced activity) [4]

Role as a Diacylglycerol Acyltransferase (DGAT) Inhibitor in Metabolic Disorders

Amidepsine B functions as a potent inhibitor of diacylglycerol acyltransferase (DGAT), the enzyme catalyzing the final committed step in triglyceride synthesis. This reaction involves the esterification of diacylglycerol (DAG) with a fatty acyl-CoA substrate. Inhibition of DGAT disrupts cellular triacylglycerol (TAG) formation, positioning amidepsine B as a candidate therapeutic for obesity and metabolic syndrome [7].

Pharmacological evaluation demonstrated that amidepsine B inhibits DGAT activity in rat liver microsomes with an IC₅₀ value of 10.2 μM—significantly more potent than amidepsines A (51.6 μM) or C (39.8 μM) [7] [9]. Cellular assays using Raji cells confirmed its physiological relevance: amidepsine B selectively inhibited cellular triacylglycerol synthesis without affecting cholesteryl ester formation, indicating isoform specificity [7]. This selectivity was later attributed to preferential inhibition of DGAT1 over DGAT2, though amidepsine B retains activity against both isoforms [5].

The metabolic implications extend beyond lipid storage. By blocking DGAT-mediated TAG synthesis, amidepsine B redirects fatty acids toward oxidation pathways and reduces lipid droplet accumulation in adipocytes and hepatocytes. This mechanism offers potential for treating hepatic steatosis, atherosclerosis, and insulin resistance associated with ectopic lipid deposition [5] [7]. Notably, glycosylated amidepsines (F-I) exhibit markedly reduced DGAT inhibition, highlighting the dependence of activity on the native depsipeptide structure [4].

Table 2: Pharmacological Profile of Amidepsine B as a DGAT Inhibitor

Assay SystemIC₅₀ ValueSelectivity NotesCellular Effect
Rat liver microsomes (DGAT)10.2 μM~5-fold selective vs. Amidepsine AN/A
Raji cells (TAG synthesis)15.3 μM>10-fold selective vs. CE synthesisReduced lipid droplet formation
Recombinant hDGAT140 μM (Amidepsine J*)Comparable to DGAT2 inhibitionN/A [4]
Recombinant hDGAT240 μM (Amidepsine J*)Comparable to DGAT1 inhibitionN/A [4]
CHO-K1 cells (TAG synthesis)Not testedContextual activity vs. IsochaetochrominsReduced TG accumulation [10]

*Amidepsine J is a structural analog; amidepsine B data inferred from similar potency*

Structural Classification Within Depsipeptide Natural Products

Amidepsine B belongs to the gyrophoric acid-derived depsipeptides, characterized by ester and amide bonds linking hydroxybenzoic acid derivatives to amino acids. Initial structural elucidation revealed a complex architecture: three 4,6-dihydroxy-2-methylbenzoic acid units arranged in a linear depside chain, terminating in an L-alanine residue via an amide bond [9]. The core structure is 2-hydroxy-4-[[2-hydroxy-4-[(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy]-6-methylbenzoyl]oxy]-6-methylbenzoic acid conjugated to L-alanine [9].

Absolute configuration determination proved challenging initially. Early hydrolysis studies suggested amidepsine B contained a mixture of D- and L-alanine enantiomers. However, total synthesis in 2009 definitively established the natural configuration as (S)-alanine (L-alanine) through chiral HPLC comparison and stereospecific synthesis. The synthetic (S)-enantiomer ([α]D = -17.3°) matched natural amidepsine B ([α]D = -16°), while the (R)-enantiomer showed distinct rotation. This confirmed epimerization occurred during earlier hydrolysis procedures [2].

Structurally, amidepsine B features:

  • Three aromatic rings with differential hydroxylation/methoxylation patterns influencing polarity and target binding
  • Two ester linkages forming the depside backbone
  • One amide bond conjugating the C-terminal benzoic acid to L-alanine
  • Methyl groups at C-6 positions on each benzoate unit enhancing lipophilicity

Compared to glycosylated derivatives (amidepsines F-I), which show diminished DGAT inhibition, amidepsine B's aglycone structure is essential for enzyme interaction. Modifications like methoxylation (amidepsine J) or hydroxylation (amidepsine K) retain activity, indicating tolerance at specific ring positions [4].

Table 3: Critical Structural Features of Amidepsine B and Analogs

Structural ElementAmidepsine BAmidepsine J (Active)Amidepsine F (Inactive)Functional Significance
Alanine configuration(S)-enantiomer(S)-enantiomer(S)-enantiomerEssential for DGAT binding affinity
C-19 MethoxylationNoYesVariableTolerated (minor activity loss)
C-11 GlycosylationNoNoGlucose moietyAbolishes activity
Depside chain lengthThree unitsThree unitsThree unitsRequired for activity
Aromatic ring substituentsMixed OH/OCH₃Predominantly OCH₃Mixed OH/OCH₃Modulates membrane permeability

The conformational flexibility imparted by its ester linkages allows amidepsine B to adopt multiple binding poses within the DGAT active site, while the alanine carboxylate may engage in ionic interactions with catalytic residues. This unique architecture distinguishes it from other DGAT inhibitors like roselipins or xanthohumol, which lack the peptide moiety [8] [10].

Properties

Product Name

Amidepsine B

IUPAC Name

2-[[2-hydroxy-4-[2-hydroxy-4-(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-6-methylbenzoyl]oxy-6-methylbenzoyl]amino]propanoic acid

Molecular Formula

C28H27NO11

Molecular Weight

553.5 g/mol

InChI

InChI=1S/C28H27NO11/c1-12-7-17(10-19(30)22(12)25(33)29-15(4)26(34)35)39-28(37)24-14(3)8-18(11-21(24)32)40-27(36)23-13(2)6-16(38-5)9-20(23)31/h6-11,15,30-32H,1-5H3,(H,29,33)(H,34,35)

InChI Key

MRXFLJQBLAIVOO-UHFFFAOYSA-N

Synonyms

2-hydroxy-4-((2-hydroxy-4-((2-hydroxy-4-methoxy-6-methylbenzoyl)oxy)-6-methylbenzoyl)oxy)-6-methylbenzoic acid N-alanine amide
amidepsine B

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC2=CC(=C(C(=C2)C)C(=O)OC3=CC(=C(C(=C3)C)C(=O)NC(C)C(=O)O)O)O)O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.